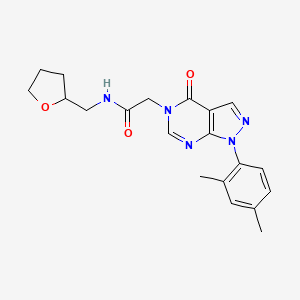
5-(4H)-イル-N-((テトラヒドロフラン-2-イル)メチル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- この化合物は、癌細胞の増殖を阻害する可能性を示しています。研究者は、乳がん、肺がん、大腸がんなど、さまざまな種類の癌に対するその効果を調査してきました。 その作用機序は、細胞周期の進行を阻害し、癌細胞のアポトーシス(プログラムされた細胞死)を誘導することに関係しています .
- 炎症は、さまざまな疾患において重要な役割を果たします。研究では、この化合物の抗炎症の可能性を探求してきました。 この化合物は炎症性経路を調節する可能性があり、関節リウマチ、炎症性腸疾患、神経炎症などの状態に関連しています .
- この化合物は、さまざまなウイルスに対する抗ウイルス活性を評価されてきました。研究者は、RNAウイルス(インフルエンザやC型肝炎など)とDNAウイルス(単純ヘルペスウイルスなど)に対するその有効性を調べてきました。 その抗ウイルス機序を理解することは、新しい治療戦略につながる可能性があります .
- アルツハイマー病やパーキンソン病などの神経変性疾患は、神経細胞の損傷を特徴としています。 いくつかの研究では、この化合物が酸化ストレスや炎症から神経細胞を保護する可能性があり、疾患の進行を遅らせる可能性があることが示唆されています .
- 心臓血管疾患は、世界的に健康上の懸念事項です。研究では、この化合物が血管、血小板凝集、脂質代謝に与える影響を調査してきました。 この化合物は血管拡張作用があり、血栓症やアテローム性動脈硬化症のリスクを軽減する可能性があります .
- 真菌感染症は、治療が難しい場合があります。予備調査では、この化合物が抗真菌作用を示すことが示されています。 この化合物は真菌の増殖を阻害し、真菌の細胞膜を破壊する可能性があります .
抗癌作用
抗炎症作用
抗ウイルス効果
神経保護作用
心臓血管への応用
抗真菌作用
これらの応用は、この化合物がさまざまな研究分野で持つ多様な可能性を強調しています。 さらなる研究により、その作用機序を完全に解明し、有効性を最適化し、追加の治療領域を探求する必要があります . 特定の応用に関する詳細情報が必要な場合は、お気軽にお問い合わせください!
生物活性
2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the tetrahydrofuran moiety and the dimethylphenyl group enhances its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. The pyrazolo[3,4-d]pyrimidine structure allows it to interact with various molecular targets, modulating critical signaling pathways associated with tumor growth and survival.
Anticancer Properties
Research indicates that this compound exhibits potent cytotoxicity against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A-549 (Lung) | 5.0 | Induces apoptosis via caspase activation |
| MCF-7 (Breast) | 3.5 | Cell cycle arrest at G2/M phase |
| HL-60 (Leukemia) | 2.8 | Triggers necrosis and apoptosis |
The compound's mechanism includes the activation of pro-apoptotic factors such as Bax and P53 while suppressing anti-apoptotic proteins like Bcl-2. This dual action results in increased apoptosis rates in treated cells .
Selectivity and Safety Profile
In comparative studies, the selectivity ratio for this compound against normal cells versus cancer cells indicates a favorable safety profile. For example, it demonstrates significantly lower toxicity in normal lung fibroblast cells (WI-38) compared to cancerous cells, making it a promising candidate for further development .
Case Studies
- Study on Lung Cancer Cells : A study evaluated the effects of the compound on A-549 lung cancer cells. It was found to induce apoptosis effectively at concentrations as low as 5 µM, comparable to established chemotherapeutic agents like cisplatin. The study highlighted the compound's ability to modulate oxidative stress markers within the cells.
- Leukemia Treatment : Another research focused on HL-60 leukemia cells showed that treatment with this compound resulted in significant cell cycle arrest at the S phase and increased early and late apoptosis markers. The study also reported a notable increase in necrosis percentages post-treatment, indicating its potential for treating hematological malignancies .
特性
IUPAC Name |
2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-13-5-6-17(14(2)8-13)25-19-16(10-23-25)20(27)24(12-22-19)11-18(26)21-9-15-4-3-7-28-15/h5-6,8,10,12,15H,3-4,7,9,11H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCOOFDIWFHPSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4CCCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














